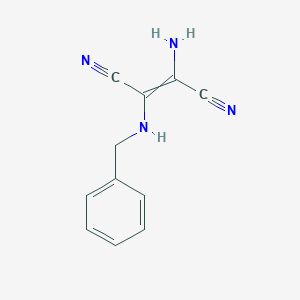
1-(Pyridin-2-yl)but-3-yn-1-ol
説明
“1-(Pyridin-2-yl)but-3-yn-1-ol” is a chemical compound with the molecular formula C9H9NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are known for their varied medicinal applications .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes . In one study, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
“this compound” and similar compounds are key intermediates in synthetic reaction series and are predominantly used as building blocks for the construction of target molecules . They are used as precursors to a number of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its density, melting point, and boiling point can be determined .科学的研究の応用
Molecular Structural Studies
- Molecular Association in Crystal Structures : 1-(Pyridin-2-yl)but-3-yn-1-ol demonstrates unique molecular associations. For instance, 1-(pyridin-2-yl)tetrazole associates through distinct C–H⋯N interactions in crystalline structures, forming sheet structures (Rizk, Kilner, & Halcrow, 2005).
Optoelectronic Applications
- Development of Phosphorescent OLEDs : The pyridin-2-yl group has been used in synthesizing heteroleptic Ir(III) metal complexes for OLEDs. These compounds show promise in creating high-performance sky-blue- and white-emitting OLEDs due to their unique photophysical properties (Chang et al., 2013).
Catalysis and Functional Materials
Synthesis of Multi-functional Materials : Derivatives of pyridin-2-yl compounds have been used to create multi-functional spin-crossover switches and in the self-assembly of various functional materials and surface structures, particularly for biomedical sensors and in catalysis (Halcrow, 2014).
Bipolar Host Materials for PhOLEDs : The compound has been utilized to construct bipolar host materials for application in phosphorescent organic light-emitting diodes (PhOLEDs), demonstrating significant potential in optoelectronic applications (Li, Li, Liu, & Jin, 2016).
Photochemical Studies
- Photoinduced Tautomerization Studies : Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine reveal intricate photochemical reactions, including excited-state intramolecular proton transfer, demonstrating the compound's significance in photochemical research (Vetokhina et al., 2012).
Ligand Synthesis and Structural Characterization
- Ligand Synthesis for Coordination Chemistry : Synthesis and structural characterization of compounds related to this compound have been significant in developing new ligands for coordination chemistry and metal complexation studies (Qiao-r, 2014).
Mechanoluminescent Materials
- Development of Mechanoluminescent OLEDs : Utilization in the synthesis of mechanoluminescent materials, particularly Pt(II) phosphors, has opened avenues in OLED technology. These materials exhibit unique photoluminescence and mechanoluminescence properties, beneficial for advanced OLED applications (Huang et al., 2013).
NMR Spectroscopy and Organocatalysis
- NMR Assignments and Organocatalysis : The compound has been studied in NMR spectroscopy, contributing to a deeper understanding of the structures of new organocatalysts, which are effective in catalyzing asymmetric reactions (Yan-fang, 2008).
Coordination Chemistry
- Complexation Studies with Metals : Research on this compound derivatives has contributed to the development of new ligands for metal complexation, particularly in the formation of cadmium(II) complexes. This is significant in the field of coordination chemistry (Hakimi et al., 2013).
Enzymatic Kinetic Resolution
- Enzymatic Toolbox for Kinetic Resolution : The compound has been a focus in enzymatic kinetic resolution studies, particularly in the synthesis of tertiary alcohols and cyanohydrins, demonstrating its importance in the field of biocatalysis (Nguyen et al., 2010).
Spin State Behavior in Iron Complexes
- Iron(II) Spin-Crossover Research : Iron(II)/dipyrazolylpyridine complexes related to this compound have been studied for their unique spin-state behavior, adding valuable insights into spin-crossover phenomena in coordination compounds (Cook et al., 2015).
Intra-molecular Hydrogen Bonding Studies
- Hydrogen Bonding in Thiadiazol-Pyrrolidin-2-ol Species : Research on thiadiazol-pyrrolidin-2-ol bearing species, closely related to this compound, has emphasized the importance of intramolecular OH⋯N hydrogen bonding in determining the conformational properties of these molecules (Laurella & Erben, 2016).
Metal Ion Complexation Studies
- Complexation of Metal Ions : The complexation behavior of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related derivatives, in the presence of metal ions like zinc(II), magnesium(II), and calcium(II), has been investigated, showing potential applications in metal ion sensing and coordination chemistry (Matczak-Jon et al., 2010).
将来の方向性
“1-(Pyridin-2-yl)but-3-yn-1-ol” and similar compounds have significant potential with respect to a broad range of available chemical transformations and medicinal applications of the respective products . They could be used in the development of new pharmaceutical applications including inhibiting a checkpoint kinase 1 (CHK1) function relevant to cancer growth, treating and/or preventing allergic and immune diseases, inflammatory dermatosis and neurodegenerative disorders, the use as antiulcer agents, cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases and glucokinase activators for the treatment of type II diabetes .
作用機序
Target of Action
Similar compounds have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans .
Mode of Action
It’s known that alkynyl-substituted nitrogen heterocycles, like this compound, are key intermediates in synthetic reaction series . They are predominantly used as building blocks for the construction of target molecules .
Biochemical Pathways
Similar compounds have been involved in the synthesis of α,β-acetylenic aldehydes from terminal alkynes, new solid state procedures/immobilization methods, novel sonogashira catalysts, and the regiochemistry of mitsunobu alkylations .
Result of Action
Similar compounds have shown potential anticancer, antibacterial, and antiviral activities .
Action Environment
It’s known that both the nature of the heteroaromatic ring and the substituents of the alkyne moiety can affect the stability of similar compounds .
特性
IUPAC Name |
1-pyridin-2-ylbut-3-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,3-4,6-7,9,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDVCNWQHHSEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=CC=CC=N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269753.png)
![Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269757.png)
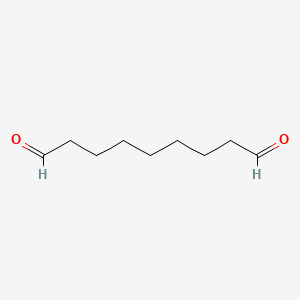
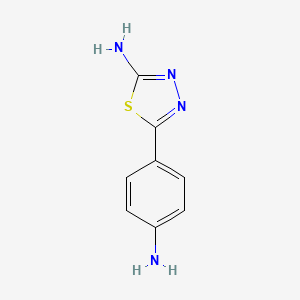
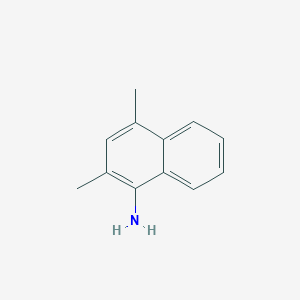

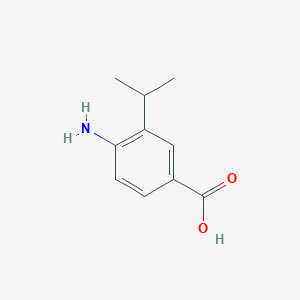
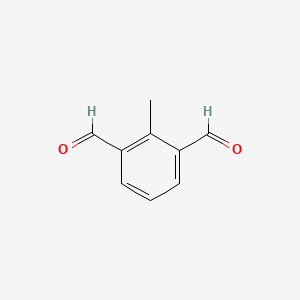
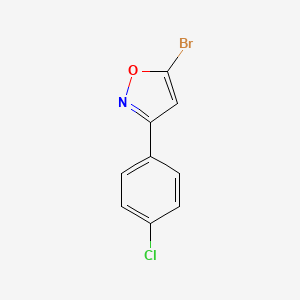
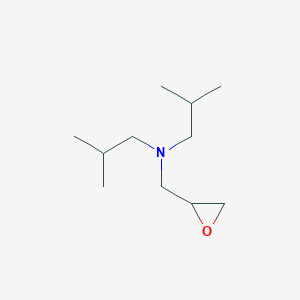
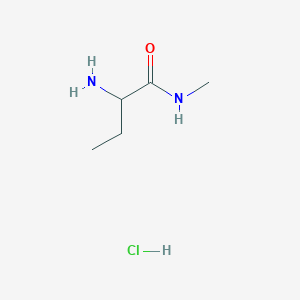

![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanehydrazide](/img/structure/B3269840.png)
